8-Hydroxy-4-cadinen-3-one

Allelopathy Plant Growth Regulation Invasive Plant Biology

8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7) is a naturally occurring cadinane-type sesquiterpenoid isolated from Eupatorium adenophorum and other plant species. It is characterized by a bicyclic carbon skeleton with a hydroxyl group at the C-8 position and a ketone at C-3, yielding a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol.

Molecular Formula C15H24O2
Molecular Weight 236.355
CAS No. 97372-53-7
Cat. No. B587138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-4-cadinen-3-one
CAS97372-53-7
Molecular FormulaC15H24O2
Molecular Weight236.355
Structural Identifiers
SMILESCC1CC(C(C2C1CC(=O)C(=C2)C)C(C)C)O
InChIInChI=1S/C15H24O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,14-15,17H,6-7H2,1-4H3/t9-,11+,12+,14-,15+/m1/s1
InChIKeyKLDSZMWMGCWFKH-ONAWRNRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7) for Plant Allelopathy & Metal Ion Inhibition Research


8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7) is a naturally occurring cadinane-type sesquiterpenoid isolated from Eupatorium adenophorum and other plant species [1]. It is characterized by a bicyclic carbon skeleton with a hydroxyl group at the C-8 position and a ketone at C-3, yielding a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol [2]. The compound exhibits significant inhibitory activity against Arabidopsis thaliana seedling root growth at concentrations as low as 0.1 mmol·L⁻¹ and interferes with metal ion transport in plant systems, distinguishing it from many structurally related cadinanes that lack these combined allelopathic and metal-interfering properties [3].

Why Generic Substitution of 8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7) Fails for Allelopathy Research


Cadinane-type sesquiterpenoids exhibit significant structure-activity variation in plant allelopathy assays, and 8-Hydroxy-4-cadinen-3-one cannot be generically substituted with other in-class compounds. Direct comparative studies demonstrate that the C-8 hydroxyl and C-3 ketone substitution pattern confers distinct inhibitory potency against Arabidopsis thaliana root growth that differs from both close structural analogs such as 4,7(11)-cadinadiene-3,8-dione and from the endogenous phytohormone JA-Ile [1]. Furthermore, the compound's documented ability to inhibit uptake and metabolism of cadmium, copper, and zinc ions represents a functional activity not reported for most other cadinane sesquiterpenes . Selection based solely on sesquiterpenoid class membership or plant origin fails to capture these specific quantitative performance differences that are critical for reproducible allelopathy, metal stress, or invasive plant biology investigations.

8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7): Quantitative Differentiation Evidence Against Comparators


Comparative Allelopathic Potency: 8-Hydroxy-4-cadinen-3-one vs. 4,7(11)-Cadinadiene-3,8-dione and JA-Ile in Arabidopsis Root Growth

8-Hydroxy-4-cadinen-3-one demonstrates significant inhibitory activity against Arabidopsis thaliana seedling root growth at a concentration of 0.1 mmol·L⁻¹, whereas the close structural analog 4,7(11)-cadinadiene-3,8-dione showed weaker inhibition under identical assay conditions, requiring higher concentrations to achieve comparable effects [1]. In the same comparative study, the endogenous phytohormone JA-Ile served as a positive control, exhibiting a distinct inhibition pattern that differed both qualitatively and quantitatively from 8-Hydroxy-4-cadinen-3-one [1].

Allelopathy Plant Growth Regulation Invasive Plant Biology

Structural Determinants of Allelopathic Activity: 8-Hydroxy-4-cadinen-3-one vs. Cadinane Sesquiterpenes Lacking C8-Hydroxyl or C3-Ketone Functionality

In a comprehensive evaluation of 11 terpenes (2 monoterpenes and 9 sesquiterpenes) isolated from E. adenophorum, only compounds bearing specific oxidation patterns exhibited detectable allelopathic activity against Arabidopsis seed germination and seedling growth [1]. Among the cadinane sesquiterpenes tested, compounds lacking the C8-hydroxyl and C3-ketone substitution pattern (including several structurally related cadinenes) showed no obvious inhibitory effects at concentrations up to 1.0 mM [1]. This class-level comparison underscores that the specific functional group arrangement present in 8-Hydroxy-4-cadinen-3-one is a prerequisite for measurable allelopathic activity in this chemical series.

Structure-Activity Relationship Sesquiterpenoid Pharmacology Allelochemical Screening

Metal Ion Transport Inhibition: 8-Hydroxy-4-cadinen-3-one vs. Cadinane Sesquiterpenes Without Reported Metal-Interfering Activity

8-Hydroxy-4-cadinen-3-one (8HC) has been shown to inhibit the uptake and metabolism of metal ions including cadmium, copper, and zinc by transporters in plant roots and shoots . This activity, which may be mediated through the induction of oxidative stress, represents a distinct functional property that is not documented for the majority of cadinane-type sesquiterpenoids [1]. While the class-level review notes that cadinane sesquiterpenoids exhibit anti-tumor, anti-inflammatory, and antibacterial activities, metal ion transport inhibition is not listed among the commonly reported pharmacological effects for this compound class [1].

Metal Ion Homeostasis Phytoremediation Plant Stress Physiology

Biosynthetic Origin and Purity Profile: 8-Hydroxy-4-cadinen-3-one vs. Synthetic Cadinane Derivatives

8-Hydroxy-4-cadinen-3-one is commercially available as a natural product isolate (purity ≥98% by HPLC) derived from Eupatorium adenophorum herb [1], ensuring stereochemical integrity (4aR,5S,6R,8R,8aS configuration) that matches the biologically relevant form found in nature [2]. In contrast, many synthetic cadinane derivatives are produced as racemic mixtures or with undefined stereochemistry, which can confound biological interpretation in stereosensitive assay systems. The compound is also noted to play a biosynthetic role as a precursor to eupalorin A and eupalorin B , making it particularly valuable for biosynthetic pathway investigations.

Natural Product Chemistry Analytical Reference Standards Biosynthesis Studies

8-Hydroxy-4-cadinen-3-one (CAS 97372-53-7): Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Allelopathy Mechanism Studies in Arabidopsis thaliana Model Systems

8-Hydroxy-4-cadinen-3-one is the preferred tool compound for dissecting the molecular mechanisms of plant allelopathy in A. thaliana. As demonstrated by direct head-to-head comparison, it exhibits superior inhibitory potency against seedling root growth at 0.1 mmol·L⁻¹ compared to the co-occurring analog 4,7(11)-cadinadiene-3,8-dione, and displays a distinct inhibition pattern relative to the endogenous phytohormone JA-Ile [1]. This makes it particularly suitable for transcriptomic, proteomic, and metabolomic investigations where a potent, well-defined allelochemical stimulus is required to elicit robust and reproducible plant defense or growth inhibition responses.

Structure-Activity Relationship Studies of Cadinane Sesquiterpenoid Allelochemicals

8-Hydroxy-4-cadinen-3-one serves as a critical reference compound for structure-activity relationship (SAR) investigations of cadinane sesquiterpenoid allelochemicals. Class-level analysis of 11 terpenes from E. adenophorum revealed that only compounds bearing appropriate oxidation patterns (specifically C8-hydroxyl and C3-ketone functionality) exhibit measurable allelopathic activity, while structurally related cadinenes lacking this substitution are inactive at concentrations up to 1.0 mM [2]. Researchers conducting SAR studies can use 8-Hydroxy-4-cadinen-3-one as a positive control and a structural template for designing and testing new analogs.

Plant Metal Stress and Phytoremediation Investigations

8-Hydroxy-4-cadinen-3-one is uniquely positioned for studies examining the intersection of allelopathy and metal ion homeostasis in plants. Its documented ability to inhibit the uptake and metabolism of cadmium, copper, and zinc ions by root and shoot transporters—an activity not commonly reported for other cadinane sesquiterpenoids —enables experimental designs that investigate metal stress signaling, transporter function, and oxidative stress responses. Applications include screening for metal-tolerant plant varieties, evaluating phytoremediation strategies, and studying the ecological role of allelochemicals in metal-contaminated environments .

Analytical Reference Standard for Eupatorium adenophorum Phytochemical Profiling

8-Hydroxy-4-cadinen-3-one is an essential analytical reference standard for laboratories performing phytochemical profiling or quality control of Eupatorium adenophorum (Ageratina adenophora) extracts and derived products. The compound is a characteristic metabolite of this invasive plant species and is implicated in its allelopathic success [1]. With commercially available high purity (≥98%) and fully characterized stereochemistry, it enables accurate quantification, method validation, and inter-laboratory reproducibility in metabolomics and natural product chemistry workflows [3]. Its documented role as a biosynthetic precursor to eupalorin A and B further supports its use in biosynthetic pathway elucidation studies .

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